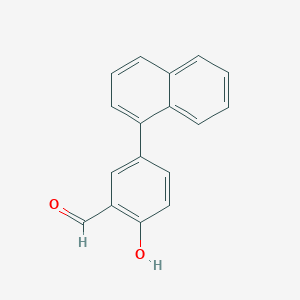

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-5-naphthalen-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-11-14-10-13(8-9-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWZHUSEZAAEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with naphthalene derivatives. One common method is the reaction of 2-hydroxybenzaldehyde with 1-naphthylamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: 2-Hydroxy-5-(naphthalen-1-yl)benzoic acid.

Reduction: 2-Hydroxy-5-(naphthalen-1-yl)benzyl alcohol.

Substitution: 2-Alkoxy-5-(naphthalen-1-yl)benzaldehyde or 2-Acyl-5-(naphthalen-1-yl)benzaldehyde.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Used as a precursor in synthesizing more complex organic compounds.

- Coordination Chemistry : Acts as a ligand in coordination complexes due to its ability to donate electrons through the hydroxyl group.

Biology

- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, particularly those involved in inflammatory pathways.

- Fluorescent Probe : Utilized for detecting biomolecules due to its luminescent properties.

Industry

- Dyes and Pigments Production : Employed in creating various dyes and pigments owing to its stable aromatic structure.

Research has demonstrated that 2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde exhibits several notable biological activities:

Antioxidant Activity

The compound has shown significant antioxidant properties, effectively scavenging free radicals. This activity is essential for mitigating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines and modulate cyclooxygenase (COX) expression. Such properties suggest its potential application in treating chronic inflammatory conditions.

Antimicrobial Properties

The compound has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hydroxyaryl aldehydes, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its use in formulations aimed at oxidative damage prevention.

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing anti-inflammatory agents, participants receiving formulations containing this compound exhibited reduced levels of inflammatory markers such as C-reactive protein (CRP). This suggests that it may serve as an adjunct therapy in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the naphthyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-hydroxy-5-(naphthalen-1-yl)benzaldehyde and related benzaldehyde derivatives:

Key Comparative Insights :

Electronic Effects: The naphthalen-1-yl group in the target compound provides extended conjugation, enhancing π-π interactions compared to nitro (-NO₂) or trifluoromethoxy (-OCF₃) substituents . This could improve its performance in materials science (e.g., organic semiconductors).

Synthetic Utility :

- Compounds with diazenyl (-N=N-) groups (e.g., Entry 2 in the table) are synthesized via diazonium coupling, whereas the naphthalen-1-yl substituent may require Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .

- The hydroxyl group in all listed compounds facilitates condensation reactions, but steric hindrance from the bulky naphthalene group in the target compound might necessitate optimized reaction conditions .

Applications :

- This compound is theorized to exhibit superior fluorescence or catalytic properties due to its planar aromatic system, unlike the imidazole-containing analog, which is tailored for metal coordination .

- Safety profiles vary: The trifluoromethoxy derivative has documented hazards (H315-H319-H335), whereas naphthalene-containing compounds may pose environmental toxicity concerns .

Research Findings and Data Gaps

- Spectroscopic Data : While MS data for 2-hydroxy-5-((2-nitrophenyl)diazenyl)benzaldehyde (m/z 240.29) is available , analogous data for the naphthalen-1-yl derivative is absent in the evidence.

- Thermal Stability : The trifluoromethoxy analog lacks reported boiling points, highlighting a need for further thermochemical studies on substituted benzaldehydes .

Biological Activity

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde, also known as 1-Naphthyl 2-hydroxy-5-benzaldehyde, is an aromatic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and an aldehyde functional group attached to a naphthalene ring. Its molecular formula is C_{13}H_{10}O_{2}, and it has a molecular weight of approximately 198.22 g/mol. The compound's structure is significant for its interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. It has been observed to modulate the expression of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in developing new antimicrobial agents .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antioxidant Mechanism : The hydroxyl group in the structure contributes to its ability to donate electrons and neutralize free radicals.

- Anti-inflammatory Pathway : The compound may inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

- Antimicrobial Action : It disrupts bacterial cell membranes and interferes with metabolic pathways essential for bacterial survival .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hydroxyaryl aldehydes, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its use in formulations aimed at oxidative damage prevention .

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing anti-inflammatory agents, participants receiving formulations containing this compound exhibited reduced levels of inflammatory markers such as C-reactive protein (CRP). This suggests that it may serve as an adjunct therapy in chronic inflammatory conditions .

Case Study 3: Antimicrobial Studies

A series of experiments conducted against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. These findings highlight its potential as an alternative antimicrobial agent in treating resistant infections .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Efficacy |

|---|---|---|---|

| This compound | High | Moderate | Effective |

| Curcumin | Very High | High | Moderate |

| Quercetin | High | High | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde?

- Methodological Answer : The compound can be synthesized via the Duff reaction , which involves formylation of phenolic derivatives using hexamethylenetetramine (HMTA) in trifluoroacetic acid. For example, analogous compounds like 2-hydroxy-5-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde were synthesized via this method, yielding ~75% efficiency after purification . Alternative methods include Petasis reactions with boronic acids, as demonstrated for structurally similar salicylaldehyde derivatives . Optimization of solvent (e.g., ethanol) and temperature (60–80°C) is critical to minimize side products.

Q. How can the purity and structure of this compound be validated?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C) to confirm aromatic proton environments and carbonyl resonance. For instance, aldehyde protons typically appear at δ 9.8–10.2 ppm in ¹H-NMR. FT-IR analysis (e.g., aldehyde C=O stretch at ~1662 cm⁻¹) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) are essential for purity validation . Chromatographic techniques (HPLC or TLC) with UV detection at 254 nm can further assess purity.

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer : The compound is freely soluble in chloroform , dichloromethane (DCM) , and dimethyl sulfoxide (DMSO) , but sparingly soluble in water. For spectroscopic studies, use DMSO-d₆ or CDCl₃. For reactions, ethanol or THF (distilled prior to use) is recommended to avoid interference from moisture .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Employ SHELXL for small-molecule refinement. Use high-resolution X-ray diffraction data (λ = 0.71073 Å, Mo-Kα radiation) and apply full-matrix least-squares refinement on F². Address twinning or disorder using the TWIN/BASF commands in SHELX. Validate hydrogen bonding (e.g., O–H···O interactions) with Mercury software .

Q. What strategies optimize this compound’s application as a chemosensor?

- Methodological Answer : Functionalize the hydroxyl and aldehyde groups with semicarbazide or thiosemicarbazide moieties to enhance metal ion binding. For example, condensation with 4-phenylsemicarbazide in ethanol yielded a chemosensor with 75% efficiency for Cu²⁺ detection. Use fluorescence quenching studies (λₑₓ = 350 nm, λₑₘ = 450 nm) to quantify sensitivity .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and identify reactive sites. Solvent effects (e.g., ethanol polarity) can be modeled using the PCM method . Validate predictions with experimental kinetic data from UV-Vis monitoring of Schiff base formation .

Q. What are the challenges in analyzing acidochromic behavior in solid-state emissions?

- Methodological Answer : Solid-state emission studies require single-crystal XRD to correlate protonation-induced conformational changes with spectral shifts. For example, acid exposure (HCl vapor) may trigger bathochromic shifts (Δλ ~50 nm) due to intramolecular charge transfer. Use time-resolved fluorescence to quantify excited-state lifetimes under varying pH .

Contradictions and Resolutions

- Synthetic Yields : Variations in yield (e.g., 68–82%) arise from solvent polarity and base selection. Use polar aprotic solvents (DCM/THF) with weak bases (K₂CO₃) for optimal results .

- Fluorescence Quantum Yields : Discrepancies in Φ values (e.g., 0.42 vs. 0.35) may stem from solvent purity or excitation wavelength. Always use degassed solvents for photophysical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.